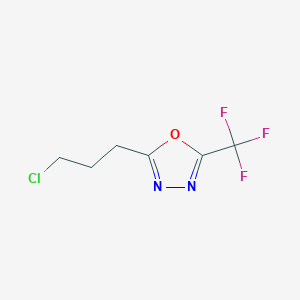

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 3-chloropropyl group (-CH₂CH₂CH₂Cl) and at position 5 with a trifluoromethyl (-CF₃) group. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, confers rigidity and electron-withdrawing characteristics, which enhance its stability and reactivity in chemical and biological systems . The trifluoromethyl group is known to improve metabolic stability and binding affinity in agrochemical and pharmaceutical contexts .

The 3-chloropropyl analog is expected to have a higher molecular weight (~204.5 g/mol) and altered physicochemical properties due to its extended alkyl chain.

Properties

IUPAC Name |

2-(3-chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O/c7-3-1-2-4-11-12-5(13-4)6(8,9)10/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCCNFZHWYCUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NN=C(O1)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-48-3 | |

| Record name | 2-(3-chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropyl hydrazine with trifluoroacetic acid and carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidopropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.

Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can interact with enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

Fungicidal and Herbicidal Activity

- Target Compound : While specific data are unavailable, the 3-chloropropyl chain may moderate bioactivity. Longer alkyl chains can improve lipid membrane interaction but may reduce target specificity compared to aromatic substituents .

- Thioether Analogs : Compounds like 2-((4-bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking reveals interactions with the SDH protein (PDB:2FBW), similar to the fungicide penthiopyrad .

Biological Activity

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. The unique structural features of oxadiazoles contribute to their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its antibacterial and antiplasmodial effects, as well as its potential applications in drug development.

- Molecular Formula : CHClFNO

- Molecular Weight : 186.52 g/mol

- CAS Number : 723286-98-4

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various oxadiazole derivatives, including this compound. The compound demonstrated significant activity against several bacterial strains.

| Compound | Target Bacteria | EC50 (μg/mL) | Comparison with Commercial Bactericides |

|---|---|---|---|

| This compound | Ralstonia solanacearum | 26.2 | Superior to thiodiazole copper (97.2) |

| This compound | Xanthomonas axonopodis | 10.11 | Superior to thiodiazole copper (35.3) |

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. In vitro studies showed promising results:

| Compound | IC50 (nM) | Action Type |

|---|---|---|

| This compound | 550 | Slow-action agent |

This slow-action mechanism may provide a novel approach for malaria treatment by targeting different pathways than those used by existing antimalarial drugs .

Case Studies

A case study involving the synthesis and biological evaluation of various oxadiazole derivatives illustrated the effectiveness of structural modifications in enhancing biological activity. The study reported that derivatives with trifluoromethyl groups exhibited improved potency against both bacterial and parasitic targets compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of trifluoromethyl and chloropropyl substituents significantly influences the biological activity of oxadiazoles. Modifications in these groups can lead to enhanced interaction with biological targets, improving efficacy and selectivity .

Q & A

Q. Advanced

- Thermal analysis : Glass transition temperatures (T~g~) are measured via differential scanning calorimetry (DSC) to assess amorphous stability. For example, oxadiazole derivatives with tert-butylphenyl groups exhibit T~g~ >100°C, suitable for device fabrication .

- Electroluminescence testing : Multilayer OLED devices are constructed using vacuum deposition. Key metrics include external quantum efficiency (1–1.5%) and luminance (>1000 cd/m²), comparable to standard materials like PBD .

How can molecular docking studies elucidate the mechanism of action against target enzymes like SDH?

Advanced

Docking simulations (e.g., using PDB:2FBW for succinate dehydrogenase, SDH) reveal:

- The oxadiazole ring forms hydrogen bonds with Arg72 and Tyr58 residues.

- The trifluoromethyl group engages in hydrophobic interactions with Val49 and Ile73, mimicking penthiopyrad's binding mode .

These findings explain the >50% inhibition against fungal SDH and guide rational design of analogs with enhanced affinity .

How do contradictory data on enzyme inhibition (e.g., SOD/POD vs. EPS biosynthesis) inform its mode of action in plant pathogens?

Advanced

Contradictory results (e.g., SOD/POD activation vs. EPS gene suppression) suggest multi-target effects :

- SOD/POD activation (e.g., 20–30% higher than controls) indicates induced plant defense responses .

- EPS inhibition (e.g., 68–95% suppression of gumB/gumM genes) points to direct disruption of bacterial biofilm formation .

Dual mechanisms require transcriptomic profiling to disentangle host-pathogen interactions .

What strategies can resolve discrepancies in bioactivity data across different fungal strains?

Q. Advanced

- Dose-response assays : Test varying concentrations (e.g., 10–100 µg/mL) to identify strain-specific sensitivity thresholds. Rhizoctonia solani may require higher doses than Sclerotinia sclerotiorum .

- Standardized protocols : Control variables like incubation time (e.g., 48 vs. 72 hrs) and culture media (e.g., PDA vs. V8 agar) to reduce variability .

How does the compound's electronic structure contribute to its performance in optoelectronic applications?

Advanced

The 1,3,4-oxadiazole core acts as an electron-transport layer due to:

- High electron affinity (~3.1 eV) from the conjugated π-system.

- Thermal stability (>300°C decomposition temperature), critical for device longevity .

Substituents like trifluoromethyl enhance charge mobility by reducing recombination losses .

What analytical methods are employed to assess purity and byproduct formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.